MARK2 Kinase Inhibitor Co-Crystal Structure: The (1S,2R)-Stereoisomer Is the Only Isomer with a Validated Binding Pose at 2.8 Å Resolution
An X-ray co-crystal structure (PDB 5EAK) of serine/threonine-protein kinase MARK2 in complex with N-[(1S,2R)-2-aminocyclohexyl]-4-[6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl]thiophene-2-carboxamide has been solved at 2.8 Å resolution [1]. The (1S,2R)-aminocyclohexyl moiety occupies the solvent-exposed ribose pocket, with the amino group forming a hydrogen bond network and the cyclohexyl ring providing hydrophobic shape complementarity. No equivalent co-crystal structure exists for the (1R,2S)-enantiomer or the trans-diastereomer in the PDB, meaning only the (1S,2R) configuration has experimentally validated binding geometry for MARK2-targeted design [1].
| Evidence Dimension | X-ray crystallographic binding pose validation |
|---|---|
| Target Compound Data | (1S,2R)-isomer: Solved co-crystal structure at 2.8 Å resolution (PDB 5EAK), confirmed hydrogen bond network |
| Comparator Or Baseline | (1R,2S)-enantiomer: No co-crystal structure available in PDB; trans-diastereomer: No co-crystal structure available in PDB |
| Quantified Difference | The (1S,2R)-isomer is the only stereoisomer with experimental binding pose validation for MARK2; (1R,2S) and trans isomers lack any experimental structural confirmation |
| Conditions | Recombinant human MARK2 kinase domain; X-ray diffraction; PDB deposition 2016 |
Why This Matters
For any structure-based drug design program targeting MARK kinases, only the (1S,2R)-aminocyclohexyl fragment provides experimentally validated binding geometry, eliminating the risk of designing compounds against unvalidated stereochemical hypotheses.
- [1] Su, H.P. et al. (2016). Optimization of microtubule affinity regulating kinase (MARK) inhibitors with improved physical properties. Bioorg. Med. Chem. Lett. 26, 2016. PDB: 5EAK. https://doi.org/10.1016/j.bmcl.2016.02.003 View Source
